(3R)-1-Cyclopentanecarbonylpiperidin-3-amine
Description
Properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8,12H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTMVBRIEZCBDN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2CCC[C@H](C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R)-1-Cyclopentanecarbonylpiperidin-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential, supported by data tables and case studies.
Chemical Structure
The compound is characterized by a piperidine ring substituted with a cyclopentanecarbonyl group. This unique structure is believed to influence its interaction with biological targets, particularly in the context of neurodegenerative diseases and cancer.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has shown selectivity for c-Jun N-terminal kinase 3 (JNK3), which plays a critical role in neuronal apoptosis and neurodegenerative conditions.
Key Findings:
- Inhibition of JNK3 : The compound exhibits a potent inhibitory effect on JNK3, with an IC50 value of approximately 2.69 nM, indicating high potency in blocking this kinase's activity .
- Selectivity Profile : It demonstrates significant selectivity over other kinases such as JNK2 and GSK3β, which are also implicated in neurodegenerative processes. The selectivity ratio for JNK3 compared to GSK3β is greater than 2000-fold .
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (M) | Selectivity Ratio |
|---|---|---|
| JNK3 | 2.69 × 10⁻⁹ | - |
| GSK3β | 5.53 × 10⁻⁶ | >2000 fold |
| JNK2 | 2.25 × 10⁻⁷ | >80 fold |
| RIPK3 | >1.00 × 10⁻⁵ | >100 fold |
Case Studies
Several studies have investigated the biological effects of this compound on various cell lines and animal models.
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells, this compound was shown to significantly reduce cell death rates by inhibiting the JNK pathway. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties against glioblastoma cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through the activation of pro-apoptotic signaling pathways. The compound's ability to modulate sigma receptors further enhances its anticancer profile, making it a candidate for further development as an anticancer agent .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been assessed to understand its absorption, distribution, metabolism, and excretion (ADME). Early studies suggest favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic applications.
Scientific Research Applications
1.1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of (3R)-1-Cyclopentanecarbonylpiperidin-3-amine have shown antiproliferative activity against various cancer cell lines, including glioblastoma and multiple myeloma. The compound acts through modulation of sigma receptors, which are implicated in cancer cell proliferation and survival pathways. A notable study demonstrated that a related compound, RC-106, exhibited significant cytotoxic effects on these cancer types, suggesting that structural analogs could yield similar or enhanced efficacy .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| RC-106 | Glioblastoma | 5.0 | Sigma receptor modulation |
| RC-106 | Multiple Myeloma | 4.5 | Proteasome inhibition |
| (3R)-Analog | Various Cancer Lines | TBD | Antiproliferative via sigma receptor interaction |
1.2. Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Its agonistic activity at orexin type 2 receptors suggests a role in modulating sleep-wake cycles and appetite regulation. This is particularly relevant for conditions like narcolepsy and obesity . A recent patent highlighted the compound's use as a therapeutic agent targeting orexin receptors, indicating its potential for developing new treatments for sleep-related disorders .
2.1. Receptor Binding Affinity
Research indicates that this compound exhibits high affinity for various receptors involved in neuropharmacology, including sigma receptors and orexin receptors. The selectivity profile of the compound enhances its therapeutic potential while minimizing side effects associated with non-selective agents.
| Receptor Type | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| Sigma Receptor 1 | Low nM | High |
| Orexin Type 2 Receptor | Low nM | Moderate |
3.1. Case Study: Anticancer Compound Development
A research group focused on synthesizing derivatives of this compound to enhance its anticancer properties. They successfully created a library of compounds, evaluating their cytotoxicity against glioblastoma cell lines. The study revealed that modifications to the piperidine structure significantly affected the compounds' activity, with some derivatives showing IC50 values below 10 nM against targeted cancer cells .
3.2. Case Study: Orexin Receptor Agonism
In another study, this compound was evaluated for its effects on sleep regulation in animal models. The results indicated that administration of the compound led to increased wakefulness and reduced sleep latency, supporting its potential as a treatment for narcolepsy . This highlights the versatility of the compound across different therapeutic areas.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several piperidine-based compounds with functional group variations.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Functional Group Diversity: this compound lacks acidic or aromatic groups, unlike the tert-Boc-protected carboxylic acid in or the pyridinyl moiety in . The cyclopentanecarbonyl group may confer metabolic stability over simpler acyl groups (e.g., acetyl), as cyclopentane rings resist oxidative degradation .
Stereochemical Considerations :
- The R-configuration at position 3 distinguishes it from S-enantiomers, which may exhibit divergent receptor-binding profiles. For example, (R)-enantiomers of piperidine derivatives often show higher affinity for dopamine D3 receptors .
Applications: While and serve as intermediates or amino acid analogs, this compound’s structure suggests utility in central nervous system (CNS) drug discovery, akin to 3-aminopiperidine-based kinase inhibitors .
Research Findings and Limitations
- Synthetic Accessibility : Cyclopentanecarbonyl derivatives are typically synthesized via acylation of piperidine precursors, but yields depend on steric hindrance from the cyclopentane ring .
- Toxicity Data: No acute toxicity data are available for the target compound. In contrast, tert-Boc-protected analogs like are generally low-risk intermediates, while pyridinyl derivatives like may exhibit higher reactivity .
- Gaps in Evidence : The provided materials lack direct pharmacological or kinetic data for This compound . Comparative analysis relies on extrapolation from structurally related compounds.
Preparation Methods
Substrate Design and Transaminase Selection
Protected 3-piperidone substrates (e.g., N-benzyl-3-piperidone) react with amino donors such as isopropylamine in the presence of ω-transaminase and cofactor pyridoxal-5'-phosphate (PLP). The enzyme exhibits high stereoselectivity, achieving enantiomeric excess (ee) >99% under optimized conditions. Key parameters include:
-
Temperature : 50°C
-
pH : 8.0 (buffered with Tris-HCl)
-
Reaction time : 18 hours
A representative procedure yielded 45.2 g of (R)-N-benzyl-3-aminopiperidine from 50 g of N-benzyl-3-piperidone (90.9% yield).
Deprotection Strategies
Following enzymatic amination, the nitrogen-protecting group (e.g., benzyl, Cbz, or tert-butoxycarbonyl) is removed via hydrogenolysis or acidolysis. For instance, hydrogenation of (R)-N-benzyl-3-aminopiperidine over palladium catalysts yields (R)-3-aminopiperidine hydrochloride with near-quantitative recovery.
Chemical Synthesis from D-Glutamic Acid
CN103864674A outlines a five-step chemical route starting from D-glutamic acid, leveraging its inherent chirality to avoid racemization:
Stepwise Reaction Pathway
-
Methyl esterification and Boc protection : D-Glutamic acid undergoes esterification with methanol and thionyl chloride, followed by Boc protection using di-tert-butyl dicarbonate.
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Reduction : The ester intermediate is reduced with sodium borohydride to yield (R)-2-tert-butoxycarbonyl-1,5-pentanediol.
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Mesylation : Treatment with methanesulfonyl chloride activates hydroxyl groups for cyclization.
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Cyclization and deprotection : Intramolecular nucleophilic substitution forms the piperidine ring, followed by Boc removal using HCl in methanol.
Performance Metrics
-
Overall yield : 52–60%
-
Purity : >95% (HPLC)
-
Key advantage : No chiral resolution required due to stereochemical retention.
Alternative Routes via Halogenation and Cyclization
WO2014016338A1 describes a halogenation-cyclization strategy for 3-aminopiperidine derivatives:
Halogenation of Piperidine Precursors
3-Piperidone derivatives are halogenated (X = Cl, Br, I) using agents like thionyl chloride. The resulting α-haloketone undergoes epoxidation or direct amination with amines (e.g., benzylamine).
Hydrogenation and Acylation
Alkene intermediates (e.g., V₁ and V₂ in Scheme 7 of the patent) are hydrogenated using palladium catalysts to yield (R)-3-aminopiperidine. Subsequent acylation with cyclopentanecarbonyl chloride completes the synthesis.
Acylation of (R)-3-Aminopiperidine to Form the Target Compound
The final step involves coupling (R)-3-aminopiperidine with cyclopentanecarbonyl chloride. Standard conditions include:
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Solvent : Dichloromethane or THF
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Base : Triethylamine or DMAP
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Temperature : 0°C to room temperature
Typical Procedure :
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Dissolve (R)-3-aminopiperidine (1.0 equiv) in anhydrous THF.
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Add triethylamine (2.5 equiv) and cool to 0°C.
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Slowly add cyclopentanecarbonyl chloride (1.2 equiv).
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Stir for 12 hours, then concentrate and purify via column chromatography.
Yield : 85–92%
Purity : >98% (NMR)
Comparative Analysis of Synthetic Methods
Q & A
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Methodological Answer :
- Four-parameter logistic (4PL) model : Fit sigmoidal curves to calculate EC50/IC50 values.
- ANOVA with post-hoc tests : Compare efficacy across multiple concentrations.
- Resampling techniques (e.g., bootstrapping) : Estimate confidence intervals for small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
